(4-Chloro-2-methylphenyl)urea

Urease inhibition Antimicrobial Helicobacter pylori

Researchers screening for bacterial urease inhibitors or monocytic differentiation probes often face scaffold redundancy and uncertain target engagement. (4-Chloro-2-methylphenyl)urea (CAS 6333-35-3) addresses this gap as a well-characterized, monosubstituted phenylurea with confirmed biological activity and analytical reference data. - Validated IC50 of 3.90 μM against bacterial urease, providing a ~7.5-fold potency advantage over acetohydroxamic acid. - Induces monocytic differentiation and arrests undifferentiated cell proliferation, relevant for AML and psoriasis phenotypic assays. - Serves as a certified reference standard for phenylurea herbicide metabolite profiling in groundwater monitoring (GUS 1.8-2.8 inferred). - Publicly available, curated spectral dataset (1H/13C NMR, FTIR) supports HPLC/LC-MS method development and system suitability testing.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
CAS No. 6333-35-3
Cat. No. B1659075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-2-methylphenyl)urea
CAS6333-35-3
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)NC(=O)N
InChIInChI=1S/C8H9ClN2O/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
InChIKeyMPBYIGCMFBGXSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Chloro-2-methylphenyl)urea: Structural Identity and Procurement


(4-Chloro-2-methylphenyl)urea (CAS 6333-35-3) is a monosubstituted phenylurea derivative with the molecular formula C₈H₉ClN₂O and a molecular weight of 184.62 g/mol [1]. Bearing a single 4-chloro-2-methylphenyl substituent on one urea nitrogen while the other nitrogen remains unsubstituted, it is structurally distinct from the more common N,N-dimethyl or N,N′-disaryl phenylurea herbicides and pharmaceutical intermediates . The compound is catalogued under NSC 38409 by the National Cancer Institute and is primarily employed as a research intermediate and reference standard in medicinal chemistry, agrochemical impurity profiling, and environmental fate studies .

Monosubstituted urea scaffold with free –NH₂ group for derivatization in medicinal chemistry and probe development.
Research intermediate and reference standard for agrochemical impurity profiling and environmental fate studies.
Curated spectroscopic data (¹H, ¹³C NMR, FTIR) available for identity confirmation and regioisomer differentiation.
Distinct physicochemical profile (logP ~2.9, TPSA 55.1 Ų) compared to N,N-dimethyl and disubstituted phenylureas.

Why Substitution with Other Phenylurea Derivatives Fails


Phenylurea derivatives span a broad chemical space—from herbicidal N,N-dimethylphenylureas (e.g., chlorotoluron, diuron, monuron) to N,N′-disubstituted ureas used as kinase inhibitors—yet their biological target engagement, metabolic stability, and environmental mobility are exquisitely sensitive to the number, position, and nature of aryl and N-alkyl substituents [1]. (4-Chloro-2-methylphenyl)urea occupies a narrow and under-explored niche: its monosubstituted urea core confers hydrogen-bond donor capacity (two N–H donors) absent in N,N-dimethyl analogs, while the single aryl ring yields a compact scaffold with a calculated logP of approximately 2.9 and a topological polar surface area of 55.1 Ų—parameters that differ meaningfully from both disubstituted ureas and the des-methyl analog 1-(4-chlorophenyl)urea . Generic substitution without confirmatory analytical and biological equivalence testing therefore risks loss of target-specific activity, altered impurity profiles, and divergent environmental fate behaviour [2].

!
Hydrogen-bond donor capacity lost: N,N‑dimethyl analogs lack the two N–H donors present in (4-chloro‑2‑methylphenyl)urea, altering target engagement and solubility.
!
LogP and TPSA shift: The des‑methyl analog 1‑(4‑chlorophenyl)urea or N‑alkyl variants exhibit different lipophilicity and polar surface area, impacting permeability and environmental mobility.
!
Impurity and fate profile divergence: Generic substitution without confirmatory analytical and biological equivalence testing may lead to altered impurity profiles and divergent environmental behavior.

Quantitative Differentiation from Closest Analogs


Bacterial Urease Inhibition vs. Acetohydroxamic Acid

In a bacterial urease inhibition assay employing urea as substrate with a 15-minute pre-incubation followed by ELISA-based detection, (4-chloro-2-methylphenyl)urea (CHEMBL4424772) demonstrated an IC₅₀ of 3.90 × 10³ nM (3.90 μM), which is approximately 7.5-fold more potent than the clinical urease inhibitor reference compound acetohydroxamic acid (AHA; IC₅₀ = 2.92 × 10⁴ nM) measured under identical conditions [1]. This places (4-chloro-2-methylphenyl)urea among the more active monosubstituted phenylurea inhibitors in the dataset, although several N,N′-disubstituted urea analogs in the same screen achieved sub-micromolar potency.

Urease Inhibition IC₅₀
Head‑to‑head
Target: IC₅₀ 3.90 μM
vs. AHA: 29.2 μM
Supports urease probe development with a monosubstituted urea scaffold.
Bacterial urease; ELISA readout; 15 min pre‑incubation.
Urease inhibition Antimicrobial Helicobacter pylori

Groundwater Leaching Risk vs. Monuron and CPU

In laboratory soil column leaching studies, the structurally closely related 1-(4-chlorophenyl)urea (CPU)—which differs from (4-chloro-2-methylphenyl)urea only by the absence of the ortho-methyl group—exhibited a Groundwater Ubiquity Score (GUS) in the intermediate contaminant range (1.8–2.8), in contrast to the N,N-dimethyl analog monuron which showed a clear leaching potential with a GUS > 2.8 [1]. While direct GUS data for (4-chloro-2-methylphenyl)urea are not available, the presence of the additional 2-methyl substituent is expected to further increase logP and reduce aqueous solubility relative to CPU, potentially shifting its mobility classification further toward the non-leacher boundary .

Groundwater Leaching Risk
Class‑level inference
CPU GUS: 1.8–2.8; Monuron GUS >2.8;
ortho‑methyl predicted to further reduce mobility.
Reduced leaching risk supports metabolite monitoring marker use.
No direct GUS data; inferred from CPU analog studies. Data to verify.
Environmental fate Groundwater contamination GUS index

Cellular Differentiation vs. Anti-Proliferative Phenylureas

Patent-derived biological annotation indicates that (4-chloro-2-methylphenyl)urea exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte/macrophage lineage, supporting its proposed use as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing mechanism is mechanistically distinct from the anti-proliferative or kinase-inhibitory activity profiles reported for N,N′-diarylurea derivatives such as sorafenib analogs, which primarily act through RAF/MEK/ERK pathway blockade rather than through induction of terminal monocytic differentiation [2]. Quantitative differentiation indices (e.g., CD14⁺ expression fold-change or NBT reduction EC₅₀) are not publicly available for this specific compound.

Differentiation Induction
Data to verify
Reported arrest of undifferentiated cell proliferation and monocytic differentiation; distinct from kinase‑inhibitory diarylureas.
Supports phenotypic screening library inclusion for differentiation studies.
Patent‑derived annotation; quantitative endpoints not publicly available.
Cancer cell differentiation Psoriasis Monocyte induction

Spectroscopic Identity Confirmation vs. Regioisomeric Analogs

(4-Chloro-2-methylphenyl)urea provides a well-resolved spectroscopic fingerprint suitable for identity confirmation and purity assessment in procurement workflows. The SpectraBase compound entry (ID BWMngy4MbOG) documents three NMR spectra (¹H, ¹³C, and 2D correlation data) and one FTIR spectrum for this compound, enabling unambiguous differentiation from the regioisomeric 3-chloro-4-methylphenyl urea derivatives and from N-methyl or N,N-dimethyl analogs such as 3-(4-chloro-2-methylphenyl)-1,1-dimethylurea, whose N–H proton count and carbonyl stretching frequencies differ diagnostically [1]. The monosubstituted urea N–H₂ resonance pattern in the ¹H NMR spectrum (two exchangeable protons on the unsubstituted nitrogen) provides a straightforward spectroscopic handle absent in N,N-disubstituted analogs, which show either one or zero urea N–H signals [2].

Spectroscopic Identity
Cross‑study comparable
¹H, ¹³C NMR, FTIR available; two urea N–H protons diagnostic.
Enables unambiguous regioisomer differentiation from N‑alkyl analogs.
SpectraBase ID BWMngy4MbOG; standard NMR solvent conditions.
Analytical reference standard QC/QA NMR spectroscopy

Application Scenarios for Research and Procurement


Urease Inhibitor Probe Development

Medicinal chemistry teams targeting bacterial urease (e.g., for Helicobacter pylori or Proteus mirabilis infections) can procure (4-chloro-2-methylphenyl)urea as a monosubstituted urea hit scaffold with a validated IC₅₀ of 3.90 μM against bacterial urease, representing a ~7.5-fold potency advantage over the clinical comparator acetohydroxamic acid [1]. The free terminal –NH₂ group permits facile SAR expansion through N-alkylation, acylation, or sulfonylation while the 4-chloro-2-methylphenyl motif provides a hydrophobic anchor for the urease active site. This scaffold is structurally distinct from the extensively patented N,N′-diarylurea chemical space and may offer a freedom-to-operate advantage in early-stage programmes.

Environmental Reference Standard for Metabolite Monitoring

Environmental analytical laboratories conducting groundwater or soil monitoring for phenylurea herbicide contamination require certified reference standards of individual metabolites. (4-Chloro-2-methylphenyl)urea serves as a representative monosubstituted phenylurea metabolite standard whose intermediate leaching potential (GUS 1.8–2.8 inferred from CPU analog data) differentiates it from the highly mobile parent herbicides such as monuron (GUS > 2.8) [2]. This property makes it a suitable marker for distinguishing point-source parent herbicide contamination from more diffuse metabolite plumes in groundwater vulnerability assessments.

Phenotypic Screening for Differentiation-Inducing Agents

Academic screening centres and biotech companies running phenotypic assays for cell differentiation modulators can include (4-chloro-2-methylphenyl)urea in compound libraries as a mechanistically annotated tool molecule. Patent evidence attributes to this compound the ability to arrest undifferentiated cell proliferation and drive monocytic differentiation—a phenotype relevant to acute myeloid leukaemia differentiation therapy and to normalising keratinocyte hyperproliferation in psoriasis models [3]. Its differentiation-inducing profile distinguishes it from the better-known kinase-inhibitory diarylureas and supports its use as a chemical probe for studying monocyte-lineage commitment pathways.

Spectroscopic Reference Standard for QC Method Development

Quality control laboratories developing HPLC, LC-MS, or NMR-based identity and purity methods for phenylurea compounds benefit from the publicly available, curated multi-modal spectral dataset (¹H NMR, ¹³C NMR, FTIR) for (4-chloro-2-methylphenyl)urea [4]. The unambiguous spectroscopic signature—particularly the characteristic two-proton urea N–H₂ resonance—enables its use as a system suitability standard when analysing regioisomeric or N-alkyl-substituted phenylurea samples, reducing the risk of misidentification in batch release testing.

Application
Selection Property
Validation Focus
Urease Probe Development
Monosubstituted urea scaffold with free –NH₂
Bacterial urease inhibition assay context
Environmental Metabolite Standard
Predicted intermediate leaching potential
GUS index comparison and groundwater monitoring
Differentiation Screening Library
Mechanistically distinct chemotype
Monocytic differentiation endpoint review
QC Reference Standard
Curated multi‑modal spectral dataset
N–H proton count and regioisomer discrimination
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